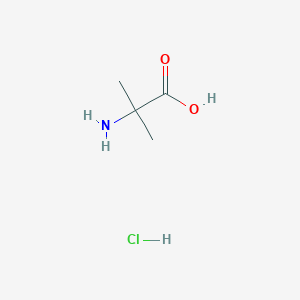
α-Aminoisobuttersäurehydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Aminoisobutyric acid, hydrochloride is a useful research compound. Its molecular formula is C4H10ClNO2 and its molecular weight is 139.58. The purity is usually 95%.
BenchChem offers high-quality alpha-Aminoisobutyric acid, hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about alpha-Aminoisobutyric acid, hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Aminosäure-Transportsystem A-Substrat
Methyl-α-aminoisobutyrat (MAIB) dient als spezifisches Substrat für das Aminosäure-Transportsystem A. Dieses System ist für den Transport von Aminosäuren durch Zellmembranen verantwortlich. Forscher verwenden MAIB, um die Kinetik, Regulation und Spezifität dieses Transportsystems zu untersuchen .
Konformationsanalyse in Foldameren
In wissenschaftlichen Untersuchungen ist α-Aminoisobuttersäure (Aib) ein wertvoller Baustein für die Konstruktion von Foldameren – peptidähnlichen Molekülen mit klar definierten Sekundärstrukturen. Techniken wie Raman-, Raman-optische Aktivität (ROA)-, Infrarot (IR)- und Vibrations-Zirkulardichroismus (VCD)-Spektroskopie wurden eingesetzt, um die Konformationsvorlieben von Aib-Foldameren in Lösung und ihre Wechselwirkungen mit Doppelschichten zu analysieren .
Wirkmechanismus
Target of Action
It has been suggested that it may interact withCorticoliberin and Pro-neuropeptide Y in humans .
Mode of Action
It is known to be a strong helix inducer in peptides due to the Thorpe–Ingold effect of its gem-di methyl group . This property allows it to influence the structure of peptides, potentially affecting their function .
Biochemical Pathways
Aminoisobutyric acid hydrochloride is a metabolite of branched-chain amino acids (BCAA). It has been found to activate the AMPK/Nrf-2 pathway , which is known to prevent ferroptosis and ameliorate lung ischemia-reperfusion injury . It is also involved in the synthesis of peptides through ribosomal elongation .
Pharmacokinetics
It is known that the compound is soluble in water , which could influence its absorption and distribution in the body.
Result of Action
The result of Aminoisobutyric acid hydrochloride’s action is largely dependent on its role as a strong helix inducer in peptides . This property can influence the structure and function of peptides, potentially leading to various biological effects. For instance, it has been found to prevent ferroptosis and ameliorate lung ischemia-reperfusion injury .
Action Environment
The action of Aminoisobutyric acid hydrochloride can be influenced by various environmental factors. For instance, its solubility in water could affect its absorption and distribution in the body.
Biochemische Analyse
Biochemical Properties
Aminoisobutyric acid hydrochloride is a strong helix inducer in peptides due to the Thorpe–Ingold effect of its gem-di-methyl group . It is compatible with ribosomal elongation of peptide synthesis .
Cellular Effects
Aminoisobutyric acid hydrochloride has been shown to have anti-inflammatory effects and induce fatty acid oxidation . It can inhibit inflammation and insulin resistance in adipocytes through an AMPK-dependent signaling pathway .
Molecular Mechanism
The molecular mechanism of Aminoisobutyric acid hydrochloride involves the activation of the AMPK/Nrf-2 signaling pathway . This activation leads to the up-regulation of the expressions of GPX4 and SLC7A11, thereby protecting against I/R-induced increase in ROS and ferroptosis in the lung .
Temporal Effects in Laboratory Settings
The stability of amino acids, including Aminoisobutyric acid hydrochloride, in human serum following different preprocessing and pre-storage procedures has been investigated
Dosage Effects in Animal Models
In animal models, Aminoisobutyric acid hydrochloride has shown protective effects against lung ischemia-reperfusion injury . Mice with lung I/R injury were pre-treated or post-treated with Aminoisobutyric acid hydrochloride (150 mg/kg/day), given by gavage or intraperitoneal injection .
Metabolic Pathways
Aminoisobutyric acid hydrochloride is a natural metabolite of valine . It is produced in skeletal muscle during exercise and can increase circulating concentrations .
Transport and Distribution
The transport of amino acids, including Aminoisobutyric acid hydrochloride, is very important for brain function
Eigenschaften
IUPAC Name |
2-amino-2-methylpropanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2.ClH/c1-4(2,5)3(6)7;/h5H2,1-2H3,(H,6,7);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHPUEPQOHXZSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2432910.png)
![2-(5-chlorothiophene-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2432911.png)

![5-methoxy-2-[4-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol](/img/structure/B2432916.png)



![N-[(3S,4S)-3-[(2-Methylpyrimidin-4-yl)amino]oxan-4-yl]but-2-ynamide](/img/structure/B2432921.png)


![2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide](/img/structure/B2432927.png)
![(1R,2S)-2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]cyclopropane-1-carboxylic acid](/img/structure/B2432929.png)
![2,5-dichloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2432930.png)

